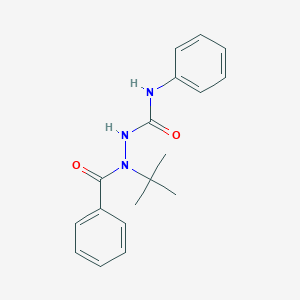
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide, also known as BBIC, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of reactive oxygen species, which are involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, protection against oxidative stress and inflammation, and antimicrobial activity. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor. In neuroprotection, this compound has been shown to protect against oxidative stress and inflammation by regulating the activity of various signaling pathways. In antimicrobial activity, this compound has been shown to exhibit antibacterial and antifungal activity against various pathogens.
実験室実験の利点と制限
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has several advantages for laboratory experiments, including its low toxicity, stability, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and low bioavailability.
将来の方向性
There are several future directions for research on 2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as cardiovascular diseases and diabetes, and the development of more effective formulations to improve its bioavailability. Additionally, the investigation of the mechanism of action of this compound in different cell types and its interactions with other drugs could provide valuable insights into its potential therapeutic applications.
合成法
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide can be synthesized using different methods, including the reaction of 2-tert-butylbenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. Another method involves the reaction of 2-tert-butylbenzohydrazide with benzoyl chloride in the presence of a base, such as sodium hydride. The product is then purified using recrystallization to obtain pure this compound.
科学的研究の応用
2-benzoyl-2-tert-butyl-N-phenylhydrazinecarboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, this compound has been shown to exhibit antibacterial and antifungal activity against various pathogens.
特性
分子式 |
C18H21N3O2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
1-[benzoyl(tert-butyl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)21(16(22)14-10-6-4-7-11-14)20-17(23)19-15-12-8-5-9-13-15/h4-13H,1-3H3,(H2,19,20,23) |
InChIキー |
SVFZYTFTNGGFBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
